3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol
Brand Name: Vulcanchem
CAS No.: 1534350-53-2
VCID: VC2953365
InChI: InChI=1S/C10H9BrN2O/c1-13-6-8(5-12-13)7-2-9(11)4-10(14)3-7/h2-6,14H,1H3
SMILES: CN1C=C(C=N1)C2=CC(=CC(=C2)Br)O
Molecular Formula: C10H9BrN2O
Molecular Weight: 253.09 g/mol

3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol

CAS No.: 1534350-53-2

Cat. No.: VC2953365

Molecular Formula: C10H9BrN2O

Molecular Weight: 253.09 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol - 1534350-53-2

Specification

CAS No. 1534350-53-2
Molecular Formula C10H9BrN2O
Molecular Weight 253.09 g/mol
IUPAC Name 3-bromo-5-(1-methylpyrazol-4-yl)phenol
Standard InChI InChI=1S/C10H9BrN2O/c1-13-6-8(5-12-13)7-2-9(11)4-10(14)3-7/h2-6,14H,1H3
Standard InChI Key MWVPZRJSBOSPPE-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=CC(=CC(=C2)Br)O
Canonical SMILES CN1C=C(C=N1)C2=CC(=CC(=C2)Br)O

Introduction

3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol is a compound belonging to the class of substituted phenols and pyrazoles. It features a bromine atom, a phenolic hydroxyl group, and a 1-methyl-1H-pyrazole moiety, contributing to its potential biological activities and applications in medicinal chemistry. This compound is of interest due to its unique structural attributes that may influence its reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol typically involves palladium-catalyzed cross-coupling reactions. One common route uses 3-bromophenylboronic acid MIDA ester in a microwave-assisted reaction with 1-methylpyrazole under a nitrogen atmosphere at elevated temperatures to achieve high yields of the desired product.

Synthesis Steps:

  • Preparation of Starting Materials: Obtain or synthesize 3-bromophenylboronic acid MIDA ester and 1-methylpyrazole.

  • Cross-Coupling Reaction: Perform a microwave-assisted reaction under nitrogen atmosphere with palladium catalyst.

  • Purification: Use chromatography to purify the product.

Biological Activities and Applications

3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol exhibits potential biological activities due to its structural features. It is a kinase inhibitor, which suggests applications in cancer therapy or other diseases involving aberrant kinase activity. Compounds with similar structures often exhibit anti-inflammatory or anticancer properties by interfering with signaling pathways involved in cell proliferation and apoptosis.

Potential Applications:

  • Cancer Therapy: Inhibiting kinases involved in cancer cell proliferation.

  • Inflammatory Diseases: Modulating inflammatory pathways.

Research Findings and Future Directions

Research on 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol is ongoing, focusing on its synthesis, biological properties, and potential therapeutic applications. Further studies are needed to fully explore its efficacy and safety in various disease models.

Future Research Directions:

  • In Vivo Studies: Conduct animal studies to assess efficacy and toxicity.

  • Mechanism of Action: Investigate the detailed molecular mechanisms underlying its biological effects.

  • Derivative Synthesis: Develop analogs with improved properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator